2-(2-Phenylhydrazono)naphthalen-1(2H)-one
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Overview
Description
2-(Phenylazo)naphthalene-1-ol, also known as 1-(Phenylazo)-2-naphthol, is an organic compound with the molecular formula C₁₆H₁₂N₂O. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is commonly used as a dye and is known for its vibrant orange color .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylazo)naphthalene-1-ol typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, such as aniline, through the reaction with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C). This diazonium salt is then coupled with naphthalen-2-ol in an alkaline medium to form the azo compound .
Industrial Production Methods
In industrial settings, the production of 2-(Phenylazo)naphthalene-1-ol follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining the desired temperature and pH levels throughout the process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylazo)naphthalene-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
2-(Phenylazo)naphthalene-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(Phenylazo)naphthalene-1-ol primarily involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The compound’s vibrant color is due to the extensive conjugation of the aromatic rings and the azo group, which allows it to absorb visible light .
Comparison with Similar Compounds
Similar Compounds
Sudan I: Another azo dye with similar structural features but different applications.
Disperse Yellow 97: A related azo compound used in the dyeing of synthetic fibers.
Solvent Yellow 14: Similar in structure but used primarily in solvent-based applications.
Uniqueness
2-(Phenylazo)naphthalene-1-ol is unique due to its specific combination of the naphthalene and phenylazo groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
3375-23-3 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-phenyldiazenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H12N2O/c19-16-14-9-5-4-6-12(14)10-11-15(16)18-17-13-7-2-1-3-8-13/h1-11,19H |
InChI Key |
QKRNIXMMAZQIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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